molecular formula C10H9ClN2O4 B2878369 1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)urea CAS No. 871673-27-7

1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)urea

Cat. No. B2878369
CAS RN: 871673-27-7
M. Wt: 256.64
InChI Key: YOYYUOUKNAYOFU-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)urea, also known as Chloracetylurea, is a synthetic compound with diverse applications in scientific research and drug development. It is a white crystalline solid with a molecular weight of 216.63 g/mol. Chloracetylurea has been used in a variety of laboratory experiments due to its ability to act as a reagent for organic synthesis and its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Potential

  • Synthesis and Evaluation as Anticancer Agents: Research into 1-Aryl-3-(2-chloroethyl) ureas has shown the synthesis of derivatives from 4-phenylbutyric acid and alkylanilines, evaluating their cytotoxicity on human adenocarcinoma cells in vitro. Some derivatives demonstrated comparable cytotoxicity to established anticancer agents, highlighting their potential as anticancer agents (Gaudreault et al., 1988).

Antifilarial Activity

  • Potential Antifilarial Agents: A study on the synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas has revealed their antifilarial activity against Brugia pahangi and Litomosoides carinii, indicating their potential use in treating filarial infections (S. Ram et al., 1984).

Antimicrobial and Anticancer Activities

  • Synthesis and Biological Evaluation: Novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives have been synthesized and evaluated for their anti-microbial activity and cytotoxicity. Some compounds showed promising anti-microbial activity against selected bacterial strains and moderate to good fungal pathogen activity. Preliminary cytotoxicity studies against cervical cancer cell lines indicated significant cytotoxicity at microliter concentrations for some compounds, highlighting their dual potential in antimicrobial and anticancer therapy (Shankar et al., 2017).

Synthesis and Chemical Properties

  • Synthesis of Diverse and Functionalized Derivatives: Research has focused on the synthesis of diverse and functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds using urea as a novel organo-catalyst. This demonstrates the compound's versatility in synthesizing pharmaceutically relevant structures through an eco-friendly and efficient multicomponent reaction (Brahmachari & Banerjee, 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylcarbamoyl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c11-4-9(14)13-10(15)12-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYYUOUKNAYOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)urea

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